Product packaging for o-Aminobenzylamine dihydrochloride(Cat. No.:CAS No. 29483-71-4)

o-Aminobenzylamine dihydrochloride

Cat. No.: B1280100
CAS No.: 29483-71-4
M. Wt: 195.09 g/mol
InChI Key: GDBZDLPGORORCQ-UHFFFAOYSA-N
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Description

Nomenclature and Structural Considerations in Contemporary Chemistry

o-Aminobenzylamine dihydrochloride (B599025) is systematically known as 2-(aminomethyl)aniline (B1197330) dihydrochloride. chemnet.com The 'o' (ortho) designation indicates the adjacent positioning of the aminomethyl and amino groups on the benzene (B151609) ring. The dihydrochloride suffix signifies that the two basic amino groups have formed a salt with two equivalents of hydrochloric acid. This salt form enhances the compound's stability and solubility in aqueous solutions, often making it a more convenient reagent compared to its free base, o-aminobenzylamine.

The structural arrangement of o-aminobenzylamine, with its two reactive amino groups in close proximity, is the cornerstone of its chemical reactivity. This unique disposition allows for facile cyclization reactions, forming the basis of its extensive use in heterocyclic synthesis.

Table 1: Chemical Identifiers and Properties of o-Aminobenzylamine Dihydrochloride

IdentifierValue
CAS Number 29483-71-4 chemnet.comkeyorganics.netbldpharm.com
Molecular Formula C₇H₁₂Cl₂N₂ chemnet.comkeyorganics.netbldpharm.com
Molecular Weight 195.09 g/mol keyorganics.netbldpharm.com
Synonyms 2-Aminomethylphenylamine dihydrochloride, o-Aminobenzylamine 2HCl chemnet.com

Historical Context of o-Aminobenzylamine and its Salts in Organic Synthesis

While a definitive first synthesis of o-aminobenzylamine is not readily apparent in seminal literature, the synthesis of aminobenzylamines, in general, has roots in the late 19th and early 20th-century exploration of aromatic compounds. Early methods for the preparation of related amines often involved the reduction of nitro-substituted precursors, such as nitrobenzaldehydes or nitrobenzonitriles. The development of more efficient and selective reduction techniques throughout the 20th century paved the way for the reliable production of o-aminobenzylamine and its subsequent conversion to the dihydrochloride salt. The primary driver for its synthesis has historically been its utility as a precursor for more complex molecular architectures, a role that has only expanded over time.

Significance and Research Trajectory of this compound in Modern Chemical Science

The contemporary significance of this compound is intrinsically linked to its role as a versatile precursor in organic synthesis, most notably in the construction of nitrogen-containing heterocyclic scaffolds. These scaffolds are of paramount importance in medicinal chemistry and materials science due to their presence in a vast array of biologically active molecules and functional materials.

The research trajectory of this compound has been heavily focused on its application in the synthesis of quinazolines and their derivatives. Quinazolines are a class of bicyclic aromatic compounds that exhibit a wide range of pharmacological activities. Modern synthetic methods often employ o-aminobenzylamine or its dihydrochloride salt as a key starting material. For instance, acceptorless dehydrogenative (AD) coupling reactions of o-aminobenzylamine with primary alcohols have emerged as a green and efficient route to quinazolines. researchgate.net Furthermore, visible-light-catalyzed decarboxylation reactions involving o-aminobenzylamine and α-keto acids represent another innovative approach to quinazoline (B50416) synthesis. rsc.org

Beyond quinazolines, o-aminobenzylamine is a crucial building block for other important heterocyclic systems. Its reaction with various reagents can yield dihydroquinazolines, benzodiazepines, and even more complex fused systems like tetrahydropyrroloquinazolinones. sigmaaldrich.comscientificlabs.co.ukchemicalbook.com The ability to readily form these diverse heterocyclic cores underscores the strategic importance of this compound in drug discovery and development programs.

Recent research has also explored the use of o-aminobenzylamine in other areas. For example, it has been used to modify the phosphate (B84403) groups on phosphoserine peptides, indicating its potential in bioconjugation and proteomics research. sigmaaldrich.comscientificlabs.co.uk Its capacity to act as a bidentate ligand in coordination chemistry, forming complexes with metal ions, is another area of growing interest, although less explored than its role in heterocyclic synthesis.

Table 2: Selected Applications of o-Aminobenzylamine in the Synthesis of Heterocyclic Compounds

Heterocyclic ProductCo-reactant(s)Reaction TypeReference(s)
QuinolinesPrimary AlcoholsAcceptorless Dehydrogenative (AD) Coupling researchgate.net
Quinolinesα-Keto AcidsVisible-Light Catalyzed Decarboxylation rsc.org
1,2,3,4-Tetrahydroquinazoline oxime2-(Naphthalen-2-yl)-2-oxoacetaldehyde oximeCondensation Reaction sigmaaldrich.comscientificlabs.co.uk
Alkyl 5H-1,4-benzodiazepine-3-carboxylatesNot specifiedNot specified sigmaaldrich.comchemicalbook.com
TetrahydropyrroloquinazolinonesMethyl 3,3,3-trifluoropyruvate, Oxo compoundsThree-component Cyclisation sigmaaldrich.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12Cl2N2 B1280100 o-Aminobenzylamine dihydrochloride CAS No. 29483-71-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.2ClH/c8-5-6-3-1-2-4-7(6)9;;/h1-4H,5,8-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBZDLPGORORCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80494024
Record name 2-(Aminomethyl)aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29483-71-4
Record name 2-(Aminomethyl)aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for O Aminobenzylamine Dihydrochloride

Strategic Approaches to o-Aminobenzylamine Dihydrochloride (B599025) Synthesis

The synthesis of o-aminobenzylamine (2-ABA) is a key focus, as the dihydrochloride salt is typically formed in the final workup or purification step by treatment with hydrochloric acid. The strategic approaches to synthesizing the core 2-ABA structure are varied, reflecting a balance between yield, purity, cost, and environmental impact.

Classical synthetic routes to o-aminobenzylamine often involve multiple, well-established chemical transformations. These pathways, while sometimes lengthy, are valuable for their reliability and the unambiguous structural confirmation of intermediates. A common strategy begins with an ortho-substituted toluene derivative, such as o-nitrobenzyl chloride or o-nitrobenzonitrile.

For instance, a pathway starting from o-nitrobenzylanilines involves a reduction step to form the functionalized 2-aminobenzylamine. beilstein-journals.orgnih.gov Another method involves the alkylation of sodium formanilide with 2-nitrobenzyl chloride, which is then followed by cyclization under reductive conditions. beilstein-journals.org These multi-step approaches, while effective, can sometimes be hampered by the formation of byproducts. beilstein-journals.orgnih.gov The synthesis of related N-aryl-3,4-dihydroquinazolines often utilizes 2-ABA as a starting material, highlighting the importance of its synthesis. researchgate.net The ring closure of N-acyl-2-ABAs is an alternative that may require high temperatures or long reaction times. beilstein-journals.orgnih.gov

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. One such advancement is the use of continuous-flow synthesis for the reduction of aromatic nitro compounds, a key step in many synthetic routes to o-aminobenzylamine. beilstein-journals.org This method can provide high yields and purity in very short reaction times, often eliminating the need for extensive purification. beilstein-journals.org

The use of bio-based solvents, such as Cyrene™, presents a green alternative to traditional dipolar aprotic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) which are commonly used in steps like amide formation. rsc.org Furthermore, developing catalytic processes that minimize waste is a central goal. For example, the direct conversion of phenols to primary anilines using hydrazine (B178648) and a simple Pd/C catalyst represents a more sustainable pathway to aniline (B41778) precursors, which can be foundational in the synthesis of aromatic amines. nih.govsemanticscholar.org

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions, including temperature, pressure, catalyst choice, and solvent. For the critical step of reducing a nitro group to an amine, various reducing agents and conditions can be employed. While classic methods use tin and hydrochloric acid, catalytic hydrogenation offers a cleaner alternative. mst.edu

In related syntheses, such as the conversion of phenols to anilines, careful tuning of conditions has been shown to dramatically improve yield and selectivity. For example, in the palladium-catalyzed conversion of phenol to aniline, the choice of base and the amount of hydrazine monohydrate were critical for maximizing the yield of the primary aniline.

Table 1: Optimization of Phenol to Aniline Conversion

Entry Hydride Donor Base (mol%) Temperature (°C) Yield (%)
1 NaBH₄ (50) - 150 -

This table illustrates how reaction conditions are optimized in a related synthesis, a principle directly applicable to the synthesis of o-aminobenzylamine precursors. Data adapted from a study on the direct conversion of phenols to primary anilines. nih.govsemanticscholar.org

Similarly, in the synthesis of N-aryl-3,4-dihydroquinazolines from 2-aminobenzylamine, microwave-assisted ring closure has been shown to significantly shorten reaction times and improve yields compared to conventional heating. researchgate.net

Precursor Chemistry and Derivatization Strategies

Aromatic nitro compounds are among the most common precursors for synthesizing aromatic amines due to the reliable and high-yielding reduction of the nitro group. mst.edursc.orgresearchgate.net The synthesis of o-aminobenzylamine can commence from o-nitrobenzylamine or a protected version thereof. The final step would be the reduction of the nitro group.

The reduction of nitroarenes is a foundational transformation in organic synthesis. beilstein-journals.org A variety of reagents can accomplish this, from metal-acid systems like tin or iron in hydrochloric acid to catalytic hydrogenation. mst.edu A significant advantage of the nitro-reduction route is the high chemoselectivity often observed. Modern metal-free methods, such as using trichlorosilane, have been developed and successfully applied under continuous-flow conditions, tolerating a wide range of other functional groups. beilstein-journals.org

Table 2: Substrate Scope for Metal-Free Nitro Reduction

Starting Material Functional Group Product
Ketone Amine (ketone group intact)
Halogens (Cl, Br) Amine (halogen intact)

This table demonstrates the chemoselectivity of a modern nitro reduction method, a key consideration when planning a synthesis for a multi-functional molecule like o-aminobenzylamine. Data adapted from a study on the continuous-flow reduction of aromatic nitro compounds. beilstein-journals.org

The commercial production of mono-nitro derivatives often involves carefully controlled nitration of hydrocarbons like toluene with mixed acids to prevent the formation of poly-nitro compounds. google.com

An alternative, though more circuitous, strategy for obtaining the aniline moiety of o-aminobenzylamine involves the conversion of a corresponding phenol. This is particularly relevant from a green chemistry perspective, as phenols are abundant and can be derived from renewable sources like lignin. semanticscholar.orgresearchgate.net

A traditional multi-step conversion of phenol to aniline involves:

Reduction of phenol to benzene (B151609) using zinc dust. quora.com

Nitration of the resulting benzene to form nitrobenzene. quora.com

Reduction of nitrobenzene to yield aniline. quora.com

More direct and modern methods have been developed. One such method involves the direct conversion of a wide range of phenols into primary anilines using hydrazine as both the amine and hydride source, catalyzed by palladium on carbon (Pd/C). nih.govsemanticscholar.org Another approach first hydrogenates the phenol to a cyclohexanone intermediate, which then reacts with an amine and is subsequently dehydrogenated to the aniline. These methods provide a more sustainable route to aniline-based precursors for more complex molecules. semanticscholar.org

Intermediate Compounds in the Synthetic Chain

The synthesis of o-aminobenzylamine dihydrochloride relies on a variety of precursor molecules, each defining a specific synthetic route. Common starting materials include 2-nitrobenzaldehyde, 2-nitrobenzonitrile, and o-nitrobenzylamine. These compounds undergo transformations that introduce or modify the necessary amino and aminomethyl functionalities.

One prominent pathway begins with 2-nitrobenzaldehyde . This intermediate can be converted to o-aminobenzylamine through a one-pot reductive amination process. google.comresearchgate.netfrontiersin.org In this reaction, the aldehyde group reacts with an ammonia source, and subsequently, both the newly formed imine and the existing nitro group are reduced. google.com Alternatively, 2-nitrobenzaldehyde can first be reduced to o-aminobenzaldehyde , which then serves as a direct precursor in further reactions. chem-soc.siorgsyn.org

Another significant intermediate is 2-nitrobenzonitrile . The synthesis from this compound involves the reduction of both the nitrile and the nitro groups. guidechem.com Often, the nitro group is first reduced to an amino group to form 2-aminobenzonitrile , which is then further reduced to yield the final product. guidechem.comgoogle.comguidechem.com

A more direct precursor is o-nitrobenzylamine . The synthesis from this intermediate is straightforward, requiring the selective reduction of the nitro group to an amino group. google.com This method is advantageous as the benzylamine (B48309) moiety is already in place.

Finally, isatoic anhydride represents another starting point. Reactions involving this precursor typically proceed through its opening by an amine, followed by further chemical modifications to construct the final molecule. nih.govsemanticscholar.orgnih.govresearchgate.net

Table 1: Key Intermediates in o-Aminobenzylamine Synthesis

Intermediate Compound Precursor(s) Key Transformation
o-Nitrobenzylamine Benzylamine Nitration
2-Nitrobenzonitrile 2-Nitrotoluene Ammoxidation
2-Aminobenzonitrile 2-Nitrobenzonitrile Nitro group reduction
2-Nitrobenzaldehyde 2-Nitrotoluene Oxidation
o-Aminobenzaldehyde 2-Nitrobenzaldehyde Nitro group reduction
Isatoic Anhydride o-Aminobenzoic acid Cyclization

Mechanistic Investigations of this compound Formation Reactions

The formation of o-aminobenzylamine is dominated by reductive methodologies. The specific mechanisms and strategies employed are crucial for achieving high yields and purity.

The construction of the two C-N bonds in o-aminobenzylamine occurs at different stages depending on the synthetic route. The aromatic C-N bond is typically pre-existing in the starting material, which is usually a derivative of nitrobenzene or aniline. tcichemicals.compageplace.de

The formation of the benzylic C-N bond is a key step in several synthetic strategies. A primary method is the reductive amination of 2-nitrobenzaldehyde or o-aminobenzaldehyde. frontiersin.orgnih.gov In this process, the carbonyl group of the aldehyde reacts with a nitrogen source, most commonly ammonia , to form an intermediate imine. google.comprepchem.com This imine is then reduced in situ to the corresponding benzylamine. The use of ammonia is critical as it provides the nitrogen atom for the aminomethyl group. google.com This one-pot reaction is highly efficient as it combines the C-N bond formation and reduction steps. researchgate.netrsc.org

Another strategy involves the reduction of a nitrile group. Starting from 2-nitrobenzonitrile or 2-aminobenzonitrile, the cyano group is reduced to an aminomethyl group. scribd.com This reduction is a well-established method for synthesizing primary amines from nitriles. tcichemicals.com

While the primary synthesis of o-aminobenzylamine is reductive, understanding oxidative and cyclization reactions is crucial as they often represent subsequent transformations of the target molecule. For instance, o-aminobenzylamine is a key building block for synthesizing quinazolines and other N-heterocycles through oxidative cyclization reactions. researchgate.net In these reactions, o-aminobenzylamine undergoes condensation with alcohols or aldehydes, followed by an oxidative dehydrogenation step to form the heterocyclic ring system.

In the context of o-aminobenzylamine synthesis, these mechanisms are generally considered undesirable side reactions. The presence of two nucleophilic amino groups makes the molecule susceptible to intramolecular cyclization or intermolecular polymerization under certain conditions, especially at elevated temperatures. The formation of the stable dihydrochloride salt helps to prevent such unwanted reactions by protonating the amine groups, thereby reducing their nucleophilicity. google.com

Catalysis is central to the efficient synthesis of o-aminobenzylamine, particularly in the reduction steps. The choice of catalyst is critical for achieving high selectivity and yield.

Catalytic hydrogenation is the most common method for the reduction of nitro and nitrile groups. thieme-connect.de A variety of heterogeneous catalysts are employed:

Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of aromatic nitro groups. commonorganicchemistry.com

Raney Nickel is also widely used for nitro group reductions and is a catalyst of choice for the reduction of nitriles to primary amines. commonorganicchemistry.comwikipedia.org It is also used in the catalytic reduction of nitrobenzaldehydes in the presence of ammonia. google.com

Platinum-based catalysts , such as platinum(IV) oxide, are also utilized for catalytic hydrogenation. nih.govwikipedia.org

Non-noble metal catalysts based on nickel, cobalt, copper, and iron have been developed as more cost-effective alternatives for reductive amination processes. frontiersin.orgnih.gov

In addition to catalytic hydrogenation, other reducing agents and systems are used. For example, the reduction of nitroarenes can be accomplished using metals like iron or zinc in an acidic medium. orgsyn.orgcommonorganicchemistry.comwikipedia.org These methods provide mild conditions and can be selective in the presence of other reducible functional groups. commonorganicchemistry.com The reduction of o-nitrobenzylamine, for instance, can be carried out catalytically, and the process is enhanced by the presence of an acid which stabilizes the resulting aminobenzylamine as a salt, preventing side reactions and decomposition. google.com

Table 2: Catalytic Systems in o-Aminobenzylamine Synthesis

Reaction Type Catalyst / Reagent Substrate Example Reference
Catalytic Hydrogenation Pd/C, H₂ 2-Nitrobenzonitrile guidechem.com
Catalytic Hydrogenation Raney Nickel, H₂ 2-Nitrobenzaldehyde google.comwikipedia.org
Reductive Amination Platinum Catalysts, H₂ Nitroarenes + Aldehydes nih.gov
Metal Reduction Iron powder, HCl 2-Nitrobenzaldehyde orgsyn.org
Metal Reduction Zinc dust, HCl 2-Nitrobenzonitrile google.com

Advanced Applications in Organic and Supramolecular Chemistry

Applications as a Building Block in Complex Organic Molecule Synthesis

o-Aminobenzylamine dihydrochloride (B599025) serves as a versatile and crucial starting material in the synthesis of a wide array of complex organic molecules. Its unique structure, featuring both a primary aromatic amine and a primary benzylic amine, allows for diverse reactivity and the construction of various heterocyclic frameworks.

Synthesis of Heterocyclic Compounds

The dual amine functionality of o-aminobenzylamine makes it an ideal precursor for the synthesis of numerous nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science.

Quinazolines and Dihydroquinazolines: o-Aminobenzylamine is extensively used in the synthesis of quinazolines and their dihydro derivatives. organic-chemistry.orgnih.govrsc.orgnih.gov One common method involves the condensation of o-aminobenzylamine with aldehydes, followed by an oxidation step to yield the quinazoline (B50416) ring system. nih.gov Various oxidizing agents, including o-iodoxybenzoic acid (IBX), can mediate this transformation efficiently. organic-chemistry.org Transition-metal-free approaches have also been developed, utilizing molecular iodine and oxygen as a green oxidant. rsc.org Furthermore, the sequential N-functionalization of o-aminobenzylamine followed by cyclodehydration provides a straightforward route to 3,4-dihydroquinazolines. beilstein-journals.org This strategy allows for the preparation of N-aryl substituted dihydroquinazolines with electron-withdrawing groups. beilstein-journals.orgnih.gov Microwave-assisted ring closure of N-acyl-2-aminobenzylamines is another efficient method for synthesizing dihydroquinazolines. d-nb.infonih.gov

Benzimidazoles: While o-phenylenediamine is more commonly the direct precursor for benzimidazoles, o-aminobenzylamine can be utilized in multi-step syntheses or under specific reaction conditions that lead to the benzimidazole core. For instance, the initial condensation of 2-aminobenzylamine with aldehydes can form a tetrahydroquinazoline intermediate, which can then undergo an oxone-mediated ring distortion to produce benzimidazoles. organic-chemistry.org

Benzodiazepines: The synthesis of benzodiazepines, a class of seven-membered heterocyclic compounds, can be achieved through the condensation of o-phenylenediamines with various carbonyl compounds. nih.govnih.gov While not a direct one-step reaction with o-aminobenzylamine, its derivatives or related structures are employed in building the benzodiazepine framework. vt.edugoogle.comjyoungpharm.org

Interactive Table: Synthesis of Heterocyclic Compounds from o-Aminobenzylamine

HeterocycleReagents/ConditionsKey Features
Quinazolines Aldehydes, IBXMild, o-iodoxybenzoic acid mediated tandem reaction. organic-chemistry.org
Benzylamines, I₂, O₂Transition-metal-free, green and sustainable protocol. rsc.org
Dihydroquinazolines Sequential N-functionalization, cyclodehydrationStraightforward and efficient for N-aryl derivatives. beilstein-journals.org
N-acylation, microwave-assisted ring closureEfficient synthesis with short reaction times. d-nb.infonih.gov
Benzimidazoles Aldehydes, OxoneInvolves a tetrahydroquinazoline intermediate and ring distortion. organic-chemistry.org
Tandem Annulation and Cyclodehydration Reactions

A significant application of o-aminobenzylamine in heterocyclic synthesis involves tandem reactions, where multiple bond-forming events occur in a single pot. For instance, a mild o-iodoxybenzoic acid (IBX) mediated tandem reaction of o-aminobenzylamine and aldehydes facilitates the synthesis of diversely substituted quinazolines and 3,4-dihydroquinazolines in very good yields. organic-chemistry.org The sequential N-functionalization of 2-aminobenzylamine (2-ABA) followed by cyclodehydration is a key strategy for the synthesis of 3,4-dihydroquinazolines. beilstein-journals.org This process often involves an initial SNAr displacement, N-acylation, and a microwave-assisted ring closure. beilstein-journals.org The cyclodehydration step itself can be promoted by reagents like ethyl polyphosphate (PPE) under microwave irradiation. d-nb.infonih.gov The Bohlmann-Rahtz pyridine synthesis, which involves the cyclodehydration of aminodienone intermediates, can be accelerated by Lewis acids and has been shown to proceed under mild conditions with reagents like N-iodosuccinimide. nih.gov

Strategic Functionalization of Heterocyclic Systems

The structure of o-aminobenzylamine allows for strategic functionalization prior to or after cyclization, leading to a diverse range of substituted heterocycles. The two primary amino groups in o-aminobenzylamine exhibit different reactivities, enabling selective functionalization. beilstein-journals.org For example, the benzylic amino group can be chemoselectively arylated. nih.gov This selective N-functionalization, followed by cyclodehydration, is a powerful method for producing specifically substituted 3,4-dihydroquinazolines. beilstein-journals.org This avoids the need for additional protection and deprotection steps. beilstein-journals.orgnih.gov The functionalities introduced into the N-heterocyclic core play a crucial role in modulating the physicochemical properties and biological reactivity of the resulting molecules. rsc.org

Electrophilic Activation and Reactivity in Ring Formation

In the synthesis of 2-aminobenzimidazoles, imidoyl dichlorides have been developed as reagents for efficient synthesis at room temperature. nih.gov This method involves the electrophilic activation of a precursor that then reacts with an o-phenylenediamine derivative. While this example doesn't directly use o-aminobenzylamine, it illustrates the principle of electrophilic activation in the formation of related benzannulated heterocycles. The synthesis of azaheterocycles from N-carbamate-protected amino alcohols using orthoesters and Lewis acids to activate hydroxyl groups is another example of electrophilic activation leading to cyclization. organic-chemistry.org

Derivatization of Organic Molecules

Derivatization is a technique used to modify a chemical compound to produce a new compound with properties that are better suited for a specific application, such as improving analytical detection or modifying biological activity. libretexts.orgresearchgate.net

Modification of Phosphate (B84403) Groups on Peptides

In the context of peptide chemistry, derivatization is crucial for studying phosphorylated peptides, which are important in many biological regulatory mechanisms. peptide.com While o-aminobenzylamine dihydrochloride is not directly used for the modification of phosphate groups, the principles of amine derivatization are relevant. The unprotected phosphate group in phosphorylated amino acids can cause difficulties during peptide synthesis. peptide.com The formation of 3-(1-piperidinyl)alanyl-containing peptides via phosphoryl β-elimination has been identified as a side reaction when using Fmoc-Ser(PO3Bzl,H)-OH in peptide synthesis. researchgate.net

Copolymerization with Aniline (B41778) and Other Monomers for Functional Polymers

The integration of o-aminobenzylamine into polymer chains, particularly through copolymerization with monomers like aniline, offers a strategic route to novel functional polymers. The electrochemical copolymerization of aniline and o-aminobenzylamine (ABA) results in a polymer that incorporates aliphatic amino groups, which are available for subsequent derivatization. uwaterloo.ca This method addresses a significant limitation of polyaniline (PANI), which lacks such functional groups for further chemical modification. uwaterloo.ca

Research has demonstrated that the electrochemical synthesis of copolymers from solutions containing different ratios of o-aminobenzylamine and aniline can produce materials with tailored properties. uwaterloo.caresearchgate.net When the ratio of ABA to aniline in the precursor solution is within the range of 90:10 to 75:25, the resulting copolymer exhibits a stoichiometry of approximately 1:1. uwaterloo.caresearchgate.net This copolymer maintains conducting properties similar to polyaniline in acidic environments but shows significantly improved conductance in weak acidic to neutral media. uwaterloo.caresearchgate.net

The presence of the primary amino groups on the polymer backbone is a key feature, allowing for mild chemical reactions to attach molecules that contain carboxylate or carbonyl groups. researchgate.net This functionalization capability opens pathways for creating more complex, multi-functional materials for advanced applications, such as sensors and molecular devices. uwaterloo.ca Studies have shown that approximately 20% of these available amino groups can be readily modified, demonstrating the potential for controlled functionalization. uwaterloo.caresearchgate.net The ability to adjust properties by tuning the proportions of the comonomers is a significant advantage of this copolymerization approach. researchgate.net

Table 1: Electrochemical Copolymerization of o-Aminobenzylamine (ABA) and Aniline

Precursor Solution Ratio (ABA:Aniline)Resulting Copolymer Stoichiometry (ABA:Aniline)Key PropertyReference
90:10 to 75:25~1:1Improved conductivity in weak acidic to neutral media compared to PANI. uwaterloo.caresearchgate.net
85:15Not specified, but produces a functional and conductive polymer.Possesses both functional groups for derivatization and conductivity properties of PANI. uwaterloo.ca

Supramolecular Assemblies and Host-Guest Chemistry Involving this compound

The functional groups introduced by o-aminobenzylamine into polymer backbones serve as anchor points for developing complex supramolecular structures. These systems are governed by non-covalent interactions, leading to applications in molecular recognition, self-assembly, and the creation of advanced materials.

Molecular Recognition and Self-Assembly Processes

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, which is a fundamental principle driving self-assembly. nih.gov Self-assembly is the spontaneous organization of molecules into ordered structures. beilstein-journals.org In polymers derived from o-aminobenzylamine, the pendant aliphatic amino groups act as sites for molecular recognition.

These amino groups can form hydrogen bonds or electrostatic interactions with guest molecules, guiding their assembly onto the polymer scaffold. uwaterloo.ca This process allows for the construction of complex, multi-component systems where the polymer acts as a template. nih.gov The derivatization of an ABA-aniline copolymer with molecules bearing carboxylate groups is a prime example of molecular recognition leading to a new, self-assembled material. uwaterloo.ca The process is dynamic and reversible, which allows for the correction of errors as the assembly proceeds, ensuring the formation of a stable final structure. nih.gov

Development of Supramolecular Electroactive Materials

Supramolecular chemistry provides powerful tools for creating novel electroactive materials. nih.gov Electroactive materials are substances that can change their chemical or physical properties when subjected to an electric field. The copolymer of o-aminobenzylamine and aniline is itself an electroactive material with enhanced conductivity in near-neutral pH conditions. uwaterloo.ca

The true potential for developing advanced supramolecular electroactive materials lies in the functionalization of this copolymer. uwaterloo.ca By attaching other electroactive species to the primary amine groups, new materials with tailored electronic and optical properties can be fabricated. nih.gov For instance, the covalent attachment of redox-active molecules could lead to materials for energy storage or electrocatalysis. This approach combines the inherent conductivity of the polymer backbone with the specific functions of the attached molecules, creating a multifunctional supramolecular system. nih.gov

Design and Recognition in Advanced Supramolecular Systems

The design of advanced supramolecular systems relies on the principles of host-guest chemistry, where a larger host molecule selectively binds a smaller guest molecule. nih.govnih.gov Copolymers containing o-aminobenzylamine units can be designed to act as macromolecular hosts. The specific recognition properties are encoded into the polymer during its synthesis and subsequent functionalization. uwaterloo.ca

Research has shown the successful modification of an ABA-aniline copolymer by reacting it with molecules like ferrocenecarboxylic acid and microperoxidase-11 (MP-11). uwaterloo.ca In this context, the polymer acts as the host, and the ferrocene or microperoxidase moieties are the guests. The specific interaction between the polymer's amino groups and the guest's carboxylate groups demonstrates a designed recognition event. This leads to the creation of a sophisticated supramolecular system where the properties of the guest molecule are integrated with the polymer matrix.

Table 2: Functionalization of ABA-Aniline Copolymer as a Supramolecular Host

Guest MoleculeType of InteractionPercentage of Modified Aliphatic Amino GroupsResulting SystemReference
Ferrocene derivative (FeCp₂CH₂COOH)Derivatization via carboxylate group24%Electroactive supramolecular material uwaterloo.ca
Microperoxidase-11 (MP-11)Derivatization via carboxylate group17%Bio-hybrid supramolecular material uwaterloo.ca

Ligand Design and Metal Complexation with this compound

The design of ligands is a cornerstone of coordination chemistry, aiming to create metal complexes with specific geometries, electronic properties, and reactivity. o-Aminobenzylamine serves as a classic bidentate ligand, whose coordination behavior can be systematically studied and potentially modified.

o-Aminobenzylamine typically functions as a neutral bidentate ligand. The two primary coordination sites are the nitrogen atoms of the aromatic amino group (-NH₂) and the benzylic aminomethyl group (-CH₂NH₂). Coordination with a metal ion occurs through these two nitrogen atoms, forming a stable six-membered chelate ring. Bidentate ligands, such as o-aminobenzylamine, that form chelate rings with metal ions result in complexes with enhanced thermodynamic stability compared to those formed with analogous monodentate ligands, an effect known as the chelate effect.

The general coordination mode is N,N'-chelation, where both nitrogen donor atoms bind to a single metal center. This mode of coordination is common for ligands containing two donor atoms separated by a suitable carbon backbone, as seen in other diamine ligands like ethylenediamine.

The synthesis of transition metal complexes with o-aminobenzylamine has been reported, demonstrating its versatility as a ligand. Research has confirmed the formation of complexes with several divalent first-row transition metals.

A key study in this area reported the synthesis of o-aminobenzylamine complexes with copper(II), cobalt(II), and nickel(II) amanote.combohrium.comkisti.re.kr. These complexes are typically prepared by reacting the o-aminobenzylamine ligand (often generated in situ from its dihydrochloride salt) with a corresponding metal salt in a suitable solvent.

Furthermore, a specific copper-nitrogen complex has been synthesized by reacting o-aminobenzylamine with hydrated copper(II) acetate in an anhydrous tetrahydrofuran solvent google.com. The reaction proceeds via a reflux for 24 hours, resulting in the precipitation of a blue solid, identified as the o-aminobenzylamine-copper(II) complex google.com.

Table 1: Examples of Synthesized o-Aminobenzylamine Transition Metal Complexes

Metal Ion Precursor Salt Reported Complex Reference
Copper(II) Copper(II) salt Complex of o-Aminobenzylamine with Cu(II) amanote.com
Cobalt(II) Cobalt(II) salt Complex of o-Aminobenzylamine with Co(II) amanote.com
Nickel(II) Nickel(II) salt Complex of o-Aminobenzylamine with Ni(II) amanote.com
Copper(II) Hydrated Copper(II) Acetate o-Aminobenzylamine Copper(II) Complex google.com

The influence of functionalization on the coordination properties of the o-aminobenzylamine ligand is a potential area for further research. Modifying the ligand backbone, for example, by introducing electron-donating or electron-withdrawing substituents on the aromatic ring, could tune the electronic properties and steric environment of the resulting metal complexes. Such modifications can impact the stability, redox potential, and catalytic activity of the complexes. However, detailed studies on the synthesis and coordination chemistry of functionalized o-aminobenzylamine derivatives are not extensively covered in the currently available scientific literature.

Catalytic Applications of this compound Metal Complexes

Transition metal complexes are widely used as catalysts in organic synthesis because they can facilitate reactions with high efficiency and selectivity under mild conditions aensiweb.com. The metal center can activate substrates and stabilize reaction intermediates, providing alternative, lower-energy reaction pathways aensiweb.com.

Coordination complexes derived from o-aminobenzylamine are primarily suited for applications in homogeneous catalysis. In this mode, the catalyst is dissolved in the reaction medium along with the reactants, allowing for high activity and selectivity due to the well-defined nature of the active catalytic species. The properties of the metal complex, such as the metal's oxidation state and the coordination environment provided by the ligand, are crucial for its catalytic performance aensiweb.com. There is currently no significant research available describing the application of o-aminobenzylamine metal complexes in heterogeneous catalysis.

A notable catalytic application for a metal complex of o-aminobenzylamine is in the asymmetric Henry reaction (nitroaldol reaction). A copper(II) complex, synthesized from o-aminobenzylamine and hydrated copper(II) acetate, has been shown to be an effective catalyst for this carbon-carbon bond-forming reaction google.com. The Henry reaction is a fundamental transformation in organic synthesis for the formation of β-nitro alcohols, which are valuable synthetic intermediates. The use of the o-aminobenzylamine-copper(II) complex demonstrates good catalytic performance in this transformation google.com.

Table 2: Catalytic Application of o-Aminobenzylamine Metal Complex

Complex Catalytic Reaction Substrates Product Type Reference
o-Aminobenzylamine Copper(II) Complex Henry Reaction (Nitroaldol) Aldehydes, Nitroalkanes β-Nitro alcohols google.com

Analytical and Spectroscopic Characterization in Research of O Aminobenzylamine Dihydrochloride and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of o-aminobenzylamine dihydrochloride (B599025). Each technique provides unique information, and when used in concert, they allow for a detailed and unambiguous characterization of the compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C), enabling the mapping of the carbon-hydrogen framework. For molecules like o-aminobenzylamine and its derivatives, NMR is particularly useful for conformational analysis, which involves studying the spatial arrangement of atoms that can be interconverted by rotation about single bonds. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, helping to define the preferred three-dimensional structure in solution.

Furthermore, NMR is a powerful tool for investigating tautomerism, a phenomenon where isomers interconvert through a chemical reaction, most commonly the migration of a proton. While o-aminobenzylamine itself is not prone to complex tautomerism, its derivatives, such as those formed in condensation reactions, may exhibit keto-enol or imine-enamine tautomerism. NMR can distinguish between these forms by identifying unique sets of signals for each tautomer. The equilibrium between tautomers can be influenced by factors like solvent and temperature, and these effects are readily monitored by NMR. nih.gov

While specific NMR data for o-aminobenzylamine dihydrochloride is not extensively published, the expected chemical shifts can be inferred from its structural isomers and related compounds. The presence of both an aromatic amine and a benzylic amine group leads to a distinct pattern of signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for o-Aminobenzylamine Moiety Note: Data is illustrative and based on typical values for similar structural motifs. Actual values for the dihydrochloride salt in a specific solvent may vary.

Atom Nucleus Predicted Chemical Shift (ppm) Notes
Aromatic Protons¹H6.5 - 7.5Complex multiplet pattern due to ortho, meta, and para coupling.
Benzylic Protons (-CH₂-)¹H~3.8 - 4.2Typically a singlet, unless adjacent to a chiral center.
Aromatic Amine Protons (-NH₂)¹H3.5 - 5.0Broad signal, position is solvent and concentration dependent.
Benzylamine (B48309) Protons (-NH₂)¹H1.5 - 3.0Broad signal, position is solvent and concentration dependent.
Aromatic Carbons (C-NH₂)¹³C140 - 150
Aromatic Carbons (C-CH₂)¹³C130 - 140
Aromatic Carbons (C-H)¹³C115 - 130
Benzylic Carbon (-CH₂)¹³C~45

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. This compound possesses several distinct functional groups—primary aromatic amine, primary aliphatic amine (as ammonium chlorides in the salt form), and a substituted benzene (B151609) ring—each giving rise to characteristic absorption bands.

The N-H stretching vibrations of primary amines are particularly informative. A free primary amine typically shows two bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching. rockymountainlabs.comresearchgate.net In the dihydrochloride salt, these groups exist as ammonium ions (-NH₃⁺), which exhibit broad and strong absorption bands in the 2800-3200 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the -CH₂- group are found just below 3000 cm⁻¹. rockymountainlabs.com Vibrations associated with the aromatic ring (C=C stretching) typically produce peaks in the 1450-1600 cm⁻¹ range. researchgate.netgsconlinepress.com

Table 2: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
N-H StretchingAromatic & Aliphatic -NH₃⁺2800 - 3200Strong, Broad
C-H StretchingAromatic C-H3000 - 3100Medium to Weak
C-H StretchingAliphatic -CH₂-2840 - 3000Medium
N-H Bending-NH₃⁺~1500 - 1600Medium
C=C StretchingAromatic Ring~1450 - 1600Medium to Strong
C-H Bending (out-of-plane)Ortho-disubstituted Benzene~750Strong
C-N StretchingAromatic & Aliphatic1000 - 1350Medium

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure. For o-aminobenzylamine (free base, molecular weight 122.17 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 122. sigmaaldrich.com

The fragmentation of amines in MS is often dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For o-aminobenzylamine, the most likely fragmentation pathway involves the loss of the aminophenyl radical to form a CH₂=NH₂⁺ ion (m/z 30), or the loss of an H atom from the benzylamine group. Another significant fragmentation pathway for benzylamines involves the cleavage of the C-C bond between the benzene ring and the benzylic carbon, leading to the formation of a tropylium ion or related structures. The most intense peak (base peak) in the mass spectrum of the related compound benzylamine is at m/z 30, corresponding to the CH₂NH₂⁺ fragment. nist.gov For o-aminobenzylamine, a prominent peak is observed at m/z 104, likely corresponding to the loss of ammonia (NH₃) from the molecular ion. nih.gov

Table 3: Expected Key Fragments in the Mass Spectrum of o-Aminobenzylamine

Fragment Ion Proposed Structure/Loss Expected m/z
Molecular Ion [M]⁺[C₇H₁₀N₂]⁺122
[M-NH₃]⁺Loss of ammonia105
[M-NH₂•]⁺Loss of amino radical106
[C₆H₄CH₂]⁺Loss of •NH₂ from benzylic position91
[CH₂NH₂]⁺α-cleavage30

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.orglibretexts.org Molecules containing π-bonds and heteroatoms with non-bonding electrons, known as chromophores, are responsible for this absorption. o-Aminobenzylamine contains two primary chromophores: the benzene ring and the amino groups.

The benzene ring exhibits characteristic π → π* transitions. The amino groups, with their non-bonding (n) electron pairs, can participate in n → π* transitions. youtube.com The presence of the amino group directly on the ring (an auxochrome) typically shifts the absorption maxima to longer wavelengths (a bathochromic or red shift) and increases the absorption intensity compared to unsubstituted benzene. The electronic transitions in aromatic amines are sensitive to the solvent polarity and pH. Protonation of the amino groups, as in the dihydrochloride salt, would lead to a hypsochromic (blue) shift, as the non-bonding electrons are no longer available to interact with the aromatic π-system. The formation of metal complexes with o-aminobenzylamine derivatives can also be monitored by UV-Vis, as coordination often leads to new absorption bands or shifts in existing ones. mu-varna.bg

Table 4: Typical Electronic Transitions for Chromophores in o-Aminobenzylamine

Chromophore Transition Type Typical λₘₐₓ Range (nm)
Benzene Ringπ → π* (E2-band)~200 - 220
Benzene Ringπ → π* (B-band)~250 - 280
Aromatic Aminen → π*~280 - 320

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. nih.gov When analyzing this compound, XPS can confirm the presence of carbon, nitrogen, and chlorine.

More importantly, high-resolution XPS scans of the N 1s region can distinguish between different nitrogen chemical environments. The binding energy of the N 1s core electron is sensitive to the oxidation state and local bonding of the nitrogen atom. For instance, a neutral amine nitrogen (-NH₂) will have a different binding energy than a protonated ammonium nitrogen (-NH₃⁺). d-nb.info This makes XPS particularly useful for characterizing the salt form of the compound and for studying its surface chemistry, such as its interaction with substrates or its role in the formation of polymers. In studies of nitrogen-containing polymers, XPS has been used to identify pyridine-type, pyrrole-type, and amine functionalities, each with a distinct N 1s binding energy. thermofisher.comwur.nl

Table 5: Representative N 1s Binding Energies for Nitrogen Functional Groups Note: Binding energies are approximate and can vary based on the specific chemical environment and instrument calibration.

Nitrogen Functional Group Typical N 1s Binding Energy (eV)
Pyridine-type Nitrogen~398.7
Amine/Imine Nitrogen (-NH₂, -C=N-)~399.4 - 399.9
Pyrrole-type Nitrogen~400.7
Ammonium-like Nitrogen (-NH₃⁺)~401.8

Electrochemical Characterization Methods

Electrochemical methods, such as cyclic voltammetry (CV), are used to study the redox properties of molecules. These techniques are valuable for understanding how a compound and its derivatives participate in electron transfer reactions. Research has been conducted on the electrochemical copolymerization of o-aminobenzylamine (ABA) with aniline (B41778) to produce conductive polymers. researchgate.netuwaterloo.ca

In these studies, cyclic voltammetry is used to both synthesize the polymer film on an electrode surface and to characterize its electrochemical behavior. The resulting voltammograms reveal the oxidation and reduction potentials of the material. Copolymers of aniline and ABA exhibit stable and quasi-reversible electrochemical behavior. researchgate.net The presence of the primary aliphatic amino groups from the ABA monomer allows for subsequent chemical derivatization of the polymer, which can be used to construct sensors or other molecular devices. researchgate.netuwaterloo.ca The electrochemical properties, such as conductivity, can be tuned by adjusting the ratio of the comonomers in the precursor solution. researchgate.net This demonstrates that the o-aminobenzylamine moiety can be incorporated into electroactive materials, and its redox behavior can be systematically studied and utilized.

Cyclic Voltammetry for Redox Behavior and Polymerization Studies

Cyclic voltammetry (CV) is a powerful electrochemical technique utilized to investigate the redox behavior of o-aminobenzylamine and to study its electropolymerization. In a typical experiment, the potential of a working electrode is cycled between two set values, and the resulting current is measured. This provides insights into the oxidation and reduction processes of the analyte.

Research on the electrochemical copolymerization of aniline and o-aminobenzylamine (ABA) has demonstrated the utility of CV in monitoring polymer growth. The polymerization of ABA is reported to not occur at potentials lower than 0.9 V. When copolymerized with aniline, the potential is typically cycled between 0.2 V and 1.2 V. The resulting cyclic voltammograms of the copolymer, such as poly(aniline-co-o-aminobenzylamine), exhibit distinct redox peaks. For instance, in an acidic medium, two primary redox processes are observed. The first anodic peak and its corresponding cathodic peak show little change in potential with varying pH, while the potentials for the second redox couple are strongly dependent on pH, a behavior similar to that of polyaniline. Notably, unlike polyaniline, no peak is observed at potentials higher than 0.8 V in the copolymer's voltammogram nih.gov.

The continuous increase in the current response with successive potential scans during electropolymerization indicates the buildup of an electroactive polymeric product on the electrode surface nih.gov. This allows for the controlled growth of polymer films with desired thicknesses.

Conductivity Measurements of Derived Materials

Conductivity measurements are essential for characterizing the electrical properties of polymers derived from o-aminobenzylamine. These measurements are often performed on thin films of the polymer, and the resistance is recorded at different applied potentials and pH values.

For copolymers of o-aminobenzylamine and aniline, the conductivity is comparable to that of polyaniline in a strong acidic medium, such as 1.8 M sulfuric acid. However, a significant advantage of the copolymer is its improved conductivity in less acidic to neutral media. For example, at a pH of 4.7, the resistance of the copolymer increases by a factor of four, whereas for polyaniline, it increases twenty-fold. At a neutral pH of 7.0, the resistance of the copolymer increases by only 50 times, in stark contrast to polyaniline, which sees a 5000-fold increase in resistance nih.gov. This enhanced conductivity in a wider pH range is a crucial property for potential applications in sensors and other electronic devices.

The potential at which the minimum resistance (highest conductivity) is observed also shifts with pH, mirroring the trend of the first redox process observed in cyclic voltammetry nih.gov.

Thermal Analysis Techniques

Thermal analysis techniques are indispensable for assessing the thermal stability and phase behavior of this compound and its derivatives. These methods involve measuring a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability of a material and to study its decomposition profile.

For poly(3-aminobenzylamine) (PABA), a derivative of aminobenzylamine, TGA thermograms reveal a two-stage weight loss process in a nitrogen atmosphere. The initial weight loss of about 10% occurring below 100°C is attributed to the evaporation of absorbed water. The polymer then exhibits thermal stability up to 250°C, after which a significant weight loss is observed, corresponding to the structural decomposition of the polymer chain nih.gov.

In another study, composite membranes of poly(4-styrenesulfonic acid) (PSSA), 4-aminobenzylamine (ABA), and phosphoric acid (PA) were analyzed by TGA. The results showed that these membranes are thermally stable up to 300°C, a stability attributed to the acid-base interactions between the PSSA matrix and ABA. The decomposition profile of these membranes involves the release of physically bound water, followed by desulfonation and cleavage of the polymer backbone at higher temperatures frontiersin.org.

MaterialTemperature Range (°C)Weight Loss (%)Attributed Process
Poly(3-aminobenzylamine)< 10010Expulsion of water
Poly(3-aminobenzylamine)> 250-Structural decomposition
PSSA/ABA/PA Composite90 - 320~2Release of bound water
PSSA/ABA/PA Composite320 - 450-Desulfonation and polymer cleavage

Differential Thermal Analysis (DTA) for Phase Transitions and Reaction Energetics

Differential Scanning Calorimetry (DSC) for Curing and Thermal Behavior

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is particularly useful for studying curing reactions in polymers and for determining thermal transitions.

For poly(3-aminobenzylamine), the DSC curve shows several thermal transitions. A glass transition temperature (Tg) is observed at 75°C, which is associated with the loss of adsorbed water and the initial absorption of energy for decomposition. Further endothermic transitions are seen at 148°C and 322°C, which are attributed to the melting point (Tm) and the degradation point (Td) of the polymer backbone, respectively nih.gov.

In studies involving aminobenzylamines as curing agents for epoxy resins, DSC is used to determine the onset and peak temperatures of the curing reaction. For 4-aminobenzylamine (ABA) used as a hardener for a diglycidyl ether of bisphenol A (DGEBA) resin, the DSC thermogram shows a superposition of the reaction heat generated from the curing of both the aliphatic and aromatic amine moieties mdpi.com.

MaterialTransitionTemperature (°C)
Poly(3-aminobenzylamine)Glass Transition (Tg)75
Poly(3-aminobenzylamine)Melting Point (Tm)148
Poly(3-aminobenzylamine)Degradation Point (Td)322

Chromatographic Separations and Purity Assessment

Chromatographic techniques are fundamental for the separation, identification, and purity assessment of this compound and its related compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

The purity of aminobenzylamine isomers can be assessed using GC-MS. In one study, the analysis of three isomeric fluorobenzylamines revealed significantly different impurity profiles. The accurate mass data from the mass spectrometer confirmed the identity of the desired compounds and quantified their purity levels, which varied between 15% and 31% for the different isomers .

For the analysis of amines by GC, derivatization is often necessary to improve volatility and chromatographic performance. However, for certain applications, direct analysis is possible. A generic GC-FID method has been developed for the quantification of volatile amines in pharmaceutical drugs and synthetic intermediates, which could be adapted for this compound. This method provides a starting point for the development of specific analytical procedures for purity determination researchgate.net.

HPLC is another powerful tool for purity assessment. A validated HPLC method can be used to separate the main compound from its impurities, allowing for accurate quantification. While a specific HPLC method for this compound was not detailed in the provided search results, the development of such a method would typically involve optimizing the stationary phase, mobile phase composition, and detector wavelength to achieve baseline separation of all components.

An in-depth examination of this compound and its derivatives through the lens of computational and theoretical chemistry reveals significant insights into their molecular behavior. These studies are crucial for understanding the compound's electronic structure, conformational flexibility, and potential interactions, providing a foundational framework for rational drug design and mechanistic investigation.

Advanced Research Directions and Future Perspectives

Integration of o-Aminobenzylamine Dihydrochloride (B599025) into Advanced Functional Materials

The unique molecular structure of o-Aminobenzylamine, featuring both a primary amine and a benzylamine (B48309) group in an ortho configuration, makes it an attractive building block for the synthesis of advanced functional materials. Researchers are actively investigating its incorporation into polymers and other materials to impart specific properties. For instance, its derivatives are being explored for the development of novel anion sensors based on the principle of photoinduced electron transfer (PET). These sensors utilize a 'fluorophore-spacer-(anion)receptor' design, where the aminobenzylamine moiety can act as a recognition site for anions.

Furthermore, the reactivity of the amine groups allows for the modification of surfaces, such as glassy carbon electrodes and single-walled carbon nanotubes (SWCNTs). This modification can alter the electrochemical properties of these materials, opening up possibilities for their use in electronic devices and sensors. The diazotization of the aromatic amine group of 4-aminobenzylamine, a related isomer, followed by electrochemical reduction has been used to modify glassy carbon electrodes with aryl groups containing an aliphatic amine. chemicalbook.com

Exploration of Novel Catalytic Systems Based on o-Aminobenzylamine Dihydrochloride Derivatives

Derivatives of o-Aminobenzylamine are showing significant promise in the development of novel catalytic systems. A key area of research is their use in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and other biologically active molecules.

One notable application is in the synthesis of quinazolines. Traditional methods for synthesizing these compounds often involve multiple steps and generate significant waste. researchgate.netfrontiersin.orgresearchgate.net However, recent studies have demonstrated that catalysts derived from or used in conjunction with o-aminobenzylamine can facilitate more efficient and environmentally friendly one-pot syntheses. For example, a metal-free system using 4,6-dihydroxysalicylic acid as an organocatalyst has been developed for the oxidative condensation of o-aminobenzylamines and benzylamines to produce 2-substituted quinazolines. frontiersin.orgresearchgate.net This reaction proceeds with high atom economy and a favorable environmental factor (E-factor). frontiersin.org

Another approach involves the use of copper-catalyzed aerobic oxidative dehydrogenation to synthesize quinazolines and dihydroisoquinolines. researchgate.net Additionally, transition metal-free methods utilizing an oxidative cross-dehydrogenative coupling reaction have been reported for the one-pot synthesis of substituted dihydroquinazolines from o-aminobenzylamines and various aldehydes. d-nb.info

Development of New Synthetic Methodologies with Enhanced Sustainability

The principles of green chemistry are increasingly influencing the development of new synthetic methods involving o-Aminobenzylamine and its derivatives. The focus is on creating processes that are more efficient, use less hazardous materials, and generate minimal waste.

A significant advancement in this area is the development of metal-free, organocatalytic systems for the synthesis of quinazolines from o-aminobenzylamine. researchgate.netfrontiersin.orgresearchgate.net These methods often utilize atmospheric oxygen as the oxidant and are performed under mild reaction conditions, representing a greener alternative to traditional synthetic routes. researchgate.netfrontiersin.org The use of salicylic (B10762653) acid as an organocatalyst in these reactions has been shown to be particularly effective and can be applied to gram-scale synthesis, highlighting its practical potential for industrial applications. frontiersin.orgresearchgate.net

Furthermore, research is being conducted on biological and enzyme-based synthesis methods to produce derivatives of o-aminobenzylamine in a more environmentally friendly manner. echemi.com These approaches aim to reduce the reliance on traditional chemical synthesis and minimize the generation of hazardous byproducts. echemi.com

Theoretical Advancements in Understanding this compound Reactivity and Properties

Computational and theoretical studies are playing an increasingly important role in understanding the reactivity and properties of this compound and its derivatives. These studies provide valuable insights into reaction mechanisms and can help in the rational design of new catalysts and materials.

For example, theoretical calculations can be used to elucidate the reaction pathways in the synthesis of quinazolines, helping to explain the selectivity and efficiency of different catalytic systems. Understanding the electronic structure and conformational properties of o-aminobenzylamine and its derivatives is crucial for predicting their behavior in various chemical transformations.

While specific theoretical studies on this compound were not prevalent in the initial search, the general trend in modern chemistry suggests that computational modeling will be a key driver of future innovations involving this compound. By combining experimental work with theoretical insights, researchers can accelerate the discovery and development of new applications for o-Aminobenzylamine and its derivatives.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of o-aminobenzylamine dihydrochloride to maximize yield and purity?

  • Methodological Answer : Synthesis optimization involves testing solvents (e.g., hexane, ethanol, methanol) and reaction conditions. For example, mixed solvents like ethanol/water (75% yield) may enhance crystallinity but reduce purity (86% vs. 99.5% in pure ethanol) due to residual water . Protection/deprotection strategies for reactive amine groups (e.g., using HCl for dihydrochloride salt formation) are critical to prevent side reactions . Purity should be verified via GC or HPLC, with yields monitored across solvent systems .

Q. What analytical techniques are essential for characterizing this compound in academic research?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity (>98% threshold recommended) . For stability studies, thermal gravimetric analysis (TGA) monitors decomposition temperatures (e.g., 168°C for similar dihydrochloride salts) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use impervious gloves, sealed goggles, and respiratory protection during synthesis. Avoid skin/eye contact, and store the compound away from moisture to prevent degradation . Toxicity studies on structurally similar compounds (e.g., ortho-phenylenediamine dihydrochloride) suggest potential carcinogenicity in animal models, necessitating strict exposure controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

  • Methodological Answer : Apply meta-analysis tools like and H statistics to quantify heterogeneity in datasets. For example, an >50% indicates significant variability, prompting subgroup analysis (e.g., dose-dependent effects, cell-line specificity) . Contradictions in carcinogenicity data (e.g., animal vs. human evidence) may arise from metabolic differences, requiring cross-species comparative assays .

Q. What strategies improve the stability of this compound in aqueous solutions during long-term experiments?

  • Methodological Answer : Stabilize the compound using lyophilization or buffer systems (e.g., ammonium acetate) to prevent hydrolysis. Deuterated analogs (e.g., perphenazine D8 dihydrochloride) demonstrate enhanced stability in isotopic studies, suggesting deuterium labeling as a potential strategy .

Q. How can mechanistic studies differentiate the roles of this compound in enzyme inhibition versus receptor binding?

  • Methodological Answer : Use competitive binding assays (e.g., with LSD1 inhibitors like bomedemstat dihydrochloride) to isolate receptor interactions . For enzyme inhibition, measure kinetic parameters (Km/Vmax) in vitro and compare with known inhibitors (e.g., phosphodiesterase inhibitors) to clarify mechanistic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.